Cas no 82-89-3 (Prodigiosin)

Prodigiosin structure
Prodigiosin structure
Produktname:Prodigiosin
CAS-Nr.:82-89-3
MF:C20H25N3O
MW:323.43200469017
CID:722058
PubChem ID:135408511

Prodigiosin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,2'-Bi-1H-pyrrole,4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-
    • NSC 47147
    • 2,2'-Bi-1H-pyrrole,4-Methoxy-5-[(5-Methyl-4-pentyl-2H-pyrrol-2-ylidene)Methyl]
    • 4-Methoxy-5-(4-pentyl-5-methyl-2H-pyrrole-2-ylidenemethyl)-2,2'-bi[1H-pyrrole]
    • 4-Methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl],2,2'bipyrrole
    • 4-Methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi[1H-pyrrol]
    • 4-Methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi[1H-pyrrole]
    • Prodigiosine
    • 2-Methyl-3-amyl-6-methoxyprodigiosene
    • Prodigiosin
    • 2,2′-Bipyrrole, 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]- (7CI, 8CI)
    • 4-Methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2′-bi-1H-pyrrole (ACI)
    • MeSH ID: D011353
    • 4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-2,2'-bipyrrole
    • (e)-4-methoxy-5-((5-methyl-4-pentyl-2h-pyrrol-2-ylidene)methyl)-2,2'-bi(1h-pyrrole)
    • 4-Methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl], 2,2'bipyrrole
    • 82-89-3
    • NSC-47147
    • (5E)-5-[[3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methylene]-2-methyl-3-pentyl-pyrrole
    • CHEMBL1996518
    • C21565
    • SZXDNGVQRDTJSD-FOWTUZBSSA-N
    • BRN 4526727
    • 2,2'-BIPYRROLE, 4-METHOXY-5-((5-METHYL-4-PENTYL-2H-PYRROL-2-YLIDENE)METHYL)-
    • HY-100711
    • 2,2'-Bipyrrole, 4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)- (VAN)
    • HB4034
    • PRODIGIOSIN [MI]
    • NSC47147
    • 591771-60-7
    • MLS000736622
    • SCHEMBL23306421
    • SCHEMBL147407
    • UNII-OL369FU7CJ
    • SCHEMBL147409
    • OL369FU7CJ
    • BCP28541
    • 2,2'-bi-1H-Pyrrole, 4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-
    • 5-26-03-00352 (Beilstein Handbook Reference)
    • CS-0020059
    • 2,2'-Bipyrrole, 4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-(VAN)
    • 2, 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-
    • 4-METHOXY-5-((5-METHYL-4-PENTYL-2H-PYRROL-2-YLIDENE)METHYL)-2,2'-BI-1H-PYRROLE
    • 5[(3-methoxy-5-pyrrol-2-ylidene-pyrrol-2-ylidene)-methyl]-2-methyl-3-pentyl-1hpyrrole
    • FT-0699033
    • 2,2'-Bipyrrole, 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-
    • 2,2'-bi-1H-Pyrrole, 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-
    • CHEMBL275787
    • Q415663
    • AKOS040742451
    • (2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole
    • CHEMBL5095533
    • (2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
    • SCHEMBL1388956
    • 4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole
    • 4-methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1'H-2,2'-bipyrrole
    • CHEBI:82758
    • SMR000446746
    • Prodigiosin Serratia marcescens - CAS 82-89-3
    • SCHEMBL147408
    • NCI60_004112
    • SCHEMBL19452932
    • CCG-35303
    • Inchi: 1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21,23H,4-6,8H2,1-3H3
    • InChI-Schlüssel: SZXDNGVQRDTJSD-UHFFFAOYSA-N
    • Lächelt: N1=C(C)C(CCCCC)=CC1=CC1=C(OC)C=C(C2NC=CC=2)N1

Berechnete Eigenschaften

  • Genaue Masse: 323.20000
  • Monoisotopenmasse: 323.2
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 612
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 49.4A^2
  • XLogP3: 4.5

Experimentelle Eigenschaften

  • Farbe/Form: Dunkelroter Vollkörper
  • Dichte: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 151-152°
  • Siedepunkt: 542.4°C at 760 mmHg
  • Flammpunkt: 281.8°C
  • Brechungsindex: 1.591
  • Löslichkeit: Insuluble (5.8E-3 g/L) (25 ºC),
  • PSA: 53.17000
  • LogP: 4.77610
  • Dampfdruck: No data available

Prodigiosin Sicherheitsinformationen

Prodigiosin Zolldaten

  • HS-CODE:3204151000
  • Zolldaten:

    China Zollkodex:

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Prodigiosin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73622-500ug
Prodigiosin
82-89-3 98%
500ug
¥1748.00 2022-04-26
TRC
P755330-2.5mg
Prodigiosin
82-89-3
2.5mg
$293.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73622-1mg
Prodigiosin
82-89-3 98%
1mg
¥2830.00 2022-04-26
eNovation Chemicals LLC
Y1252306-1mg
PRODIGIOSIN
82-89-3 95%
1mg
$710 2024-06-06
MedChemExpress
HY-100711-500μg
Prodigiosin
82-89-3 98.53%
500μg
¥2100 2024-07-20
1PlusChem
1P00G3QP-5mg
PRODIGIOSIN
82-89-3 98%
5mg
$1009.00 2024-04-21
BioAustralis
BIA-P1194-0.50mg
Prodigiosin
82-89-3 >95% by HPLC
0.50mg
$330.00 2025-02-10
1PlusChem
1P00G3QP-10mg
PRODIGIOSIN
82-89-3 98%
10mg
$1593.00 2024-04-21
MedChemExpress
HY-100711-250μg
Prodigiosin
82-89-3 98.53%
250μg
¥1260 2024-07-20
Ambeed
A1176396-1mg
4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole
82-89-3 98+%
1mg
$570.0 2025-03-03

Prodigiosin Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Manganese sulfate ,  Calcium chloride Solvents: Water
Referenz
Enhancing production of prodigiosin from Serratia marcescens C3 by statistical experimental design and porous carrier addition strategy
Chen, Wei-Chuan; et al, Biochemical Engineering Journal, 2013, 78, 93-100

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Methanol
Referenz
Total synthesis of prodigiosin
Boger, Dale L.; et al, Tetrahedron Letters, 1987, 28(22), 2499-502

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
2.1 Catalysts: Hydrochloric acid Solvents: Methanol
Referenz
Total synthesis of prodigiosin
Boger, Dale L.; et al, Tetrahedron Letters, 1987, 28(22), 2499-502

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Methanol
1.2 Catalysts: Hydrochloric acid
Referenz
Total synthesis of prodigiosin, prodigiosene, and desmethoxyprodigiosin: Diels-Alder reactions of heterocyclic azadienes and development of an effective palladium(II)-promoted 2,2'-bipyrrole coupling procedure
Boger, Dale L.; et al, Journal of Organic Chemistry, 1988, 53(7), 1405-15

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
2.1 Solvents: Methanol
2.2 Catalysts: Hydrochloric acid
Referenz
Total synthesis of prodigiosin, prodigiosene, and desmethoxyprodigiosin: Diels-Alder reactions of heterocyclic azadienes and development of an effective palladium(II)-promoted 2,2'-bipyrrole coupling procedure
Boger, Dale L.; et al, Journal of Organic Chemistry, 1988, 53(7), 1405-15

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 2,2,2-Trifluoroethanol ;  10 min, 90 - 120 °C
2.1 Reagents: ATP disodium Solvents: Dimethyl sulfoxide ,  Water ;  4 h, pH 7, 30 °C
Referenz
Condensing Enzymes from Pseudoalteromonadaceae for Prodiginine Synthesis
Brass, Hannah U. C.; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2659-2667

Synthetic Routes 11

Reaktionsbedingungen
1.1 -
2.1 Reagents: ATP disodium Solvents: Dimethyl sulfoxide ,  Water ;  4 h, pH 7, 30 °C
Referenz
Condensing Enzymes from Pseudoalteromonadaceae for Prodiginine Synthesis
Brass, Hannah U. C.; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2659-2667

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  48 h, pH 7.0, 25 °C
Referenz
Assessment of process parameters influencing the enhanced production of prodigiosin from Serratia marcescens and evaluation of its antimicrobial, antioxidant and dyeing potentials
Gulani, Chandni; et al, Malaysian Journal of Microbiology, 2012, 8(2), 116-122

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrazine
1.2 Reagents: Tosyl chloride
1.3 Reagents: Sodium carbonate Solvents: Diethylene glycol
2.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Pyrrole-singlet oxygen reactions leading to α,α'-bipyrroles. Synthesis of prodigiosin and analogs
Wasserman, Harry H.; et al, Tetrahedron Letters, 1999, 40(43), 7587-7589

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
1.2 Reagents: Sodium bicarbonate ,  Iodine ,  Sodium iodide Solvents: 1,2-Dichloroethane ,  Water
1.3 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Methanol
1.4 Reagents: Hydrazine
1.5 Reagents: Potassium hydroxide Solvents: Ethylene glycol
2.1 Solvents: Methanol
2.2 Catalysts: Hydrochloric acid
Referenz
Total synthesis of prodigiosin, prodigiosene, and desmethoxyprodigiosin: Diels-Alder reactions of heterocyclic azadienes and development of an effective palladium(II)-promoted 2,2'-bipyrrole coupling procedure
Boger, Dale L.; et al, Journal of Organic Chemistry, 1988, 53(7), 1405-15

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrazine
1.2 Reagents: Tosyl chloride Solvents: Pyridine
1.3 Reagents: Sodium carbonate Solvents: Ethylene glycol
2.1 Catalysts: Hydrogen bromide
Referenz
The chemistry of vicinal tricarbonyls. A total synthesis of prodigiosin
Wasserman, Harry H.; et al, Tetrahedron Letters, 1989, 30(13), 1725-8

Prodigiosin Raw materials

Prodigiosin Preparation Products

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